![molecular formula C16H18N2O2 B2557741 3-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034234-20-1](/img/structure/B2557741.png)
3-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)benzonitrile
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Description
3-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)benzonitrile, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in the regulation of pain, anxiety, and stress responses. In
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many biologically active compounds. Its presence in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the binding affinity and selectivity towards biological targets . This compound could be used in the synthesis of novel pharmacophores for drug discovery, particularly in the development of small molecule therapeutics with improved efficacy and reduced side effects.
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in various physiological processes and diseases . The compound could serve as a lead structure for the development of new inhibitors that could be applied in the treatment of conditions like glaucoma, epilepsy, and mountain sickness.
Anticancer Agents
The pyrrolidine scaffold is known for its application in anticancer agents. It can be modified to interact with various cancer-related targets, such as protein kinases, to inhibit tumor growth and proliferation . Research into this compound could lead to the discovery of new anticancer drugs with specific mechanisms of action.
Central Nervous System (CNS) Diseases
Compounds containing the pyrrolidine ring have been associated with potential treatments for CNS diseases. They can cross the blood-brain barrier and interact with CNS receptors or enzymes, offering therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of pyrrolidine derivatives make them candidates for the development of new pain relief medications. They can modulate the inflammatory response and provide relief from chronic pain conditions .
Antidiabetic Activity
Pyrrolidine-based compounds have shown promise in the treatment of diabetes by influencing the activity of enzymes involved in glucose metabolism. They could be used to design new antidiabetic drugs that help in regulating blood sugar levels .
Antibacterial and Antiviral Research
The structural complexity of pyrrolidine derivatives allows them to be tailored for antibacterial and antiviral activity. They can be designed to interfere with the life cycle of pathogens, offering a new avenue for the treatment of infectious diseases .
Enzyme Modulation
Enzymes play a critical role in various biochemical processes, and modulating their activity can have therapeutic benefits. Pyrrolidine derivatives can be synthesized to act as enzyme modulators, influencing the activity of enzymes like proteases, lipases, and phosphatases .
properties
IUPAC Name |
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-9-13-2-1-3-14(8-13)16(19)18-7-6-15(10-18)20-11-12-4-5-12/h1-3,8,12,15H,4-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWPDVHKVOCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile |
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